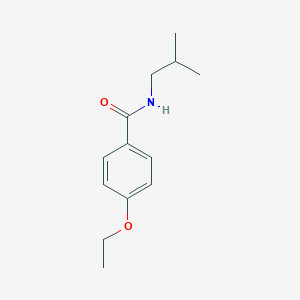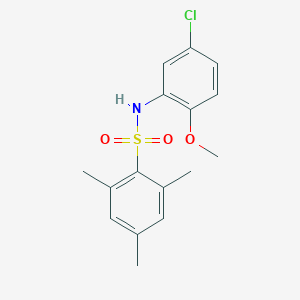
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TCMCB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of TCMCB is not fully understood. However, research suggests that TCMCB may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating inflammation and cell growth. TCMCB has been found to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemische Und Physiologische Effekte
TCMCB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TCMCB inhibits the growth of cancer cells and reduces the expression of inflammatory cytokines. Additionally, TCMCB has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that TCMCB inhibits tumor growth and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TCMCB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, TCMCB has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research. However, one limitation of using TCMCB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For TCMCB research include the development of TCMCB-based therapies and further studies on its mechanism of action.
Synthesemethoden
TCMCB can be synthesized by reacting 5-chloro-2-methoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields TCMCB as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
TCMCB has been extensively studied for its potential therapeutic properties. Research has shown that TCMCB exhibits anti-inflammatory, anti-tumor, and anti-cancer effects. TCMCB has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, TCMCB has been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Eigenschaften
CAS-Nummer |
5353-03-7 |
|---|---|
Produktname |
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Molekularformel |
C16H18ClNO3S |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-7-11(2)16(12(3)8-10)22(19,20)18-14-9-13(17)5-6-15(14)21-4/h5-9,18H,1-4H3 |
InChI-Schlüssel |
MWMBWJGMBMRZGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



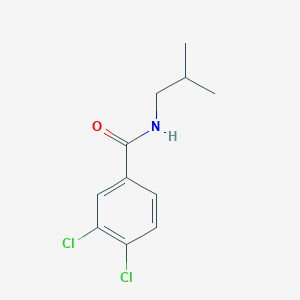
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
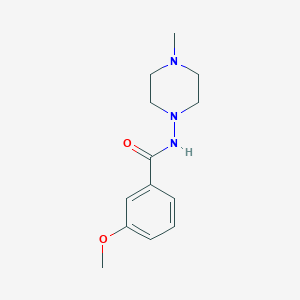
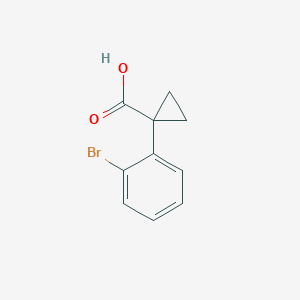
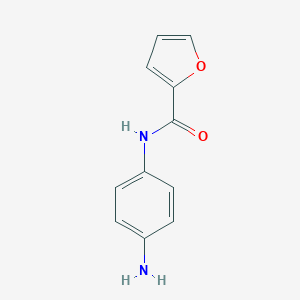

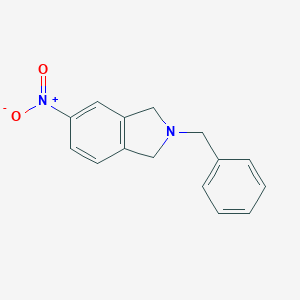
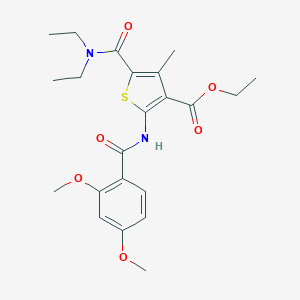
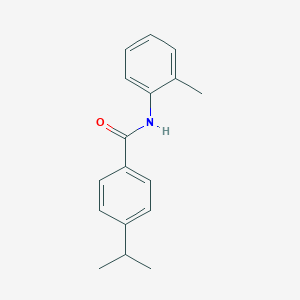
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
